3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine is a heterocyclic compound characterized by a pyridazine ring that is substituted at the 3-position with a 4-nitrophenyl group and at the 6-position with a piperazin-1-yl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 246.26 g/mol.
3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine can be sourced through chemical suppliers or synthesized in laboratory settings. It falls under the classification of heterocyclic compounds, specifically within the category of pyridazines, which are known for their diverse biological activities.
The synthesis of 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine typically involves several key steps:
3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine can undergo various chemical reactions:
3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine has several notable applications in scientific research:
The pyridazine ring (1,2-diazabenzene) constitutes a privileged scaffold in drug discovery due to its distinct physicochemical properties. Characterized by a high dipole moment (μ = 4.22 D) and moderate basicity (pKa ≈ 2.3), pyridazine facilitates strong electrostatic interactions with biological targets and enhances aqueous solubility. Its π-deficient aromatic system promotes π-stacking with protein residues, while the two adjacent nitrogen atoms serve as hydrogen bond acceptors, enabling precise binding interactions. Pyridazine-containing compounds represent ~8% of FDA-approved small-molecule drugs, underscoring their therapeutic significance. The structural hybridization of pyridazine with pharmacophoric elements like piperazine and nitrophenyl groups has emerged as a strategic approach to develop multitargeted ligands for complex diseases [2] [5] [8].
Pyridazine derivatives exhibit broad pharmacological polyvalence, impacting oncology, neurology, and infectious disease therapeutics. Their mechanism of action frequently involves:
Table 1: Clinically Approved Pyridazine-Based Drugs
Drug Name | Therapeutic Area | Molecular Target | Key Structural Features |
---|---|---|---|
Tepotinib | Non-small cell lung cancer | c-MET kinase | Pyridazinone core |
Vebreltinib | Solid tumors | c-MET kinase | Pyridazine-aminopyrimidine hybrid |
Ponatinib* | Chronic myeloid leukemia | BCR-ABL kinase | Imidazo[1,2-b]pyridazine scaffold |
Gandotinib* | Myeloproliferative disorders | JAK2 kinase | Trisubstituted pyridazine |
*Contains imidazo[1,2-b]pyridazine, a fused pyridazine derivative [2] [8].
The pyridazine ring’s bioisosteric versatility allows replacement of benzene, pyridine, or pyrimidine rings while maintaining target engagement. For instance, substituting pyrimidine with pyridazine in kinase inhibitors enhances water solubility due to reduced logP values, improving oral bioavailability. Additionally, pyridazine’s crystallinity-enhancing properties facilitate pharmaceutical processing and formulation development. Recent drug discovery campaigns increasingly exploit pyridazine’s ability to engage "undruggable" targets like protein-protein interfaces and allosteric sites through its dual hydrogen-bonding capability and dipole-driven interactions [5] [8].
The piperazine and nitrophenyl moieties confer complementary pharmacological properties when integrated with heterocyclic scaffolds:
Piperazine’s Pharmacophoric Contributions
Piperazine protonation significantly impacts receptor affinity. Crystallographic studies of sigma-1 receptor ligands revealed that piperidine derivatives (e.g., KSK68) exhibit higher σ1R affinity than their piperazine analogs (KSK67) due to preferential salt bridge formation with Glu172 when protonated. This distinction arises from differential basicity: piperazine’s secondary nitrogen (pKa 5.35) remains unprotonated at physiological pH, while piperidine’s nitrogen (pKa 10.08) is predominantly charged [9] [10].
Nitrophenyl’s Electronic and Steric Effects
Table 2: SAR of Nitrophenyl/Piperazine Hybrids
Compound Class | Biological Activity | Key SAR Insights | |
---|---|---|---|
4-Nitrophenylpiperazines | Tyrosinase inhibition | Indole substitution (4l) enhances activity (IC₅₀ = 72.55 µM) vs. unsubstituted phenyl (IC₅₀ = 174.71 µM) | |
Pyridinylpiperazines | Urease inhibition | 3-Nitropyridinyl derivatives (5b, 7e) show IC₅₀ = 2.0–2.24 µM (15-fold > thiourea) | |
Benzhydrylpiperazines | Dual H3/sigma-1 ligands | Piperidine core outperforms piperazine in σ1R binding | |
Imidazo[1,2-b]pyridazines | Kinase inhibition (e.g., JAK2, BCR-ABL) | Nitrophenyl enhances target selectivity via hydrophobic pocket engagement | [6] [7] [9] |
The 3-(4-nitrophenyl)-6-(piperazin-1-yl)pyridazine architecture synergizes these elements: the pyridazine core provides directional polarity, the 4-nitrophenyl group enables deep hydrophobic pocket penetration, and the piperazine tail confers solubility and additional target interactions. This trifecta enables multitarget engagement, particularly against enzymes with hydrophobic active sites adjacent to polar regions (e.g., kinases, urease) [4] [6] [8].
The strategic hybridization of pyridazine with nitrophenyl and piperazine groups evolved from three convergent drug discovery paradigms:
Pyridazine Bioisosterism in Kinase InhibitorsFollowing ponatinib’s 2012 FDA approval, medicinal chemists systematically explored imidazo[1,2-b]pyridazine scaffolds. Incorporation of 4-nitrophenyl at the C3 position improved c-Kit kinase selectivity by 12-fold compared to unsubstituted analogs, attributed to enhanced hydrophobic contact with Leu644 and Val654. This innovation established nitrophenylpyridazine as a versatile pharmacophore for ATP-competitive inhibition [2] [8].
Piperazine-Based Urease Inhibitor DevelopmentHigh-throughput screening (2018–2022) identified 3-nitropyridinylpiperazines as potent urease antagonists. Compound 5b (2-((4-bromophenyl)amino)-N-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide) achieved IC₅₀ = 2.0 ± 0.73 µM against Helicobacter pylori urease via:
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0